ペントキシフィリン
概要
説明
ペントキシフィリンは、血液粘度を低下させ、赤血球の柔軟性を高めることで血流を改善するヘモレオロジー特性で知られる合成ジメチルキサンチン誘導体です . 主に、末梢動脈疾患による筋肉痛を特徴とする間歇性跛行の治療に使用されます .
製法
合成経路と反応条件
このプロセスには、テオブロミンとヘキサノンを反応させて最終生成物を生成するなど、いくつかのステップが含まれます .
工業生産方法
工業的には、ペントキシフィリンは、注射用水に浸透圧調整剤を加え、pHを6.5〜7.5に調整してから、ペントキシフィリンを加えることによって製造されます . 溶液をポリエーテルスルホンカートリッジでろ過し、充填して滅菌して最終生成物を得ます .
作用機序
ペントキシフィリンは、血液のレオロジー特性を調節することで効果を発揮します。 血液粘度を低下させ、赤血球の柔軟性を高め、好中球の接着を抑制します . これらの効果は、主にホスホジエステラーゼの阻害によるものであり、サイクリックアデノシン一リン酸のレベルが上昇します .
類似の化合物との比較
類似の化合物
独自性
ペントキシフィリンは、血液粘度を低下させ、赤血球の柔軟性を高めることで血流を改善する能力においてユニークであり、血行不良に関連する状態の治療に特に効果的です .
科学的研究の応用
Pentoxifylline has a wide range of scientific research applications:
生化学分析
Biochemical Properties
Pentoxifylline is a nonspecific phosphodiesterase (PDE) inhibitor . It changes the conformation of red blood cells, improves microcirculatory blood flow, and enhances tissue oxygenation . It also exhibits anti-inflammatory properties by decreasing the synthesis of tumor necrosis factor-alpha (TNF-alpha), a proinflammatory cytokine .
Cellular Effects
Pentoxifylline has been shown to have various effects on different types of cells. It has been suggested to have an inhibitory effect on the angiogenesis process . It also modulates immune system responses via its effects on neutrophil degranulation, T and B lymphocyte activation, natural killer cell activity, endothelial leukocyte adhesion, and leukocyte deformability .
Molecular Mechanism
Pentoxifylline acts by lowering blood viscosity and improving erythrocyte flexibility . These effects may be due to inhibition of phosphodiesterase and an increase in intracellular levels of cyclic AMP, decreased plasma fibrinogen levels, and the inhibition of platelet aggregation .
Temporal Effects in Laboratory Settings
Pentoxifylline has been shown to increase cerebral blood flow in patients with cerebrovascular disease. Regional cerebral blood flow was measured before (baseline) and 2, 4, and 6 hours after pentoxifylline administration .
Dosage Effects in Animal Models
Based on in vitro studies, the decrease of cytokine expression is dose-dependent. The beneficial effects of Pentoxifylline have been shown in numerous animal studies using models of ischemia-reperfusion and septic shock .
Metabolic Pathways
Pentoxifylline is extensively metabolized by the liver, resulting in a reduction of the therapeutic levels within a short duration of time .
Transport and Distribution
Pentoxifylline is almost completely absorbed but has low bioavailability of 20-30% due to extensive first-pass metabolism . It is approximately 45% bound to erythrocyte membranes .
準備方法
Synthetic Routes and Reaction Conditions
The process involves several steps, including the reaction of theobromine with hexanone to form the final product .
Industrial Production Methods
In industrial settings, pentoxifylline is produced by adding an osmotic pressure regulator to injection water, adjusting the pH to 6.5-7.5, and then adding pentoxifylline . The solution is filtered through polyethersulfone cartridges, filled, and sterilized to obtain the final product .
化学反応の分析
反応の種類
ペントキシフィリンは、酸化、還元、置換などの様々な化学反応を起こします .
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化のための酸化剤と還元のための還元剤があります . 条件は通常、所望の反応が起こるように、制御された温度と特定のpHレベルを伴います .
生成される主な生成物
これらの反応から生成される主な生成物には、母体化合物のヘモレオロジー特性を保持した様々な代謝産物が含まれます .
科学研究への応用
ペントキシフィリンは、幅広い科学研究で応用されています。
類似化合物との比較
Similar Compounds
Cilostazol: Another drug used to treat intermittent claudication, but with a different mechanism of action involving the inhibition of phosphodiesterase type 3.
Theophylline: A xanthine derivative like pentoxifylline, but primarily used as a bronchodilator.
Uniqueness
Pentoxifylline is unique in its ability to improve blood flow by decreasing blood viscosity and enhancing erythrocyte flexibility, making it particularly effective for treating conditions related to poor blood circulation .
生物活性
Pentoxifylline (PTX) is a methylxanthine derivative primarily used to treat intermittent claudication due to chronic occlusive arterial disease. Its biological activity encompasses various mechanisms, including immune modulation, hemorheological effects, and anti-inflammatory properties. This article provides an in-depth overview of the biological activity of pentoxifylline, supported by data tables, case studies, and detailed research findings.
Pentoxifylline exerts its effects through several proposed mechanisms:
- Inhibition of Phosphodiesterases (PDEs) : PTX is known as a non-specific inhibitor of cyclic nucleotide phosphodiesterases, particularly PDE type III and IV. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which mediates various cellular responses .
- Immune Modulation : PTX enhances leukocyte deformability and chemotaxis while decreasing endothelial leukocyte adhesion and neutrophil activation. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) .
- Hemorheological Effects : The drug improves blood flow by reducing blood viscosity and enhancing red blood cell flexibility, which is particularly beneficial in patients with vascular diseases .
Intermittent Claudication
Pentoxifylline has been extensively studied for its efficacy in treating intermittent claudication. A systematic review analyzed 24 studies involving 3377 participants, comparing PTX with placebo. Key findings include:
Outcome Measure | Pentoxifylline Effect | Placebo Effect | Number of Studies |
---|---|---|---|
Pain-Free Walking Distance (PFWD) | Improvement observed in 11 out of 17 studies | Variable | 11 studies |
Total Walking Distance (TWD) | Improvement observed in 14 out of 17 studies | Variable | 14 studies |
Quality of Life (QoL) | No significant difference in larger studies | Variable | 3 studies |
Side Effects | Generally low; no major side effects reported | Variable | 9 studies |
Most studies indicated that PTX might help patients walk further without pain compared to placebo, although the evidence quality was low .
Cardiovascular Health
Pentoxifylline's role in cardiovascular health has also been explored. A randomized controlled trial involving patients with acute coronary syndromes showed that those treated with PTX had a significantly lower composite endpoint of death or non-fatal infarction compared to the placebo group (13% vs. 34%, p=0.04). Additionally, PTX treatment resulted in significant reductions in serum C-reactive protein and TNF-α levels .
Case Studies
- Case Study on Vascular Health : A study involving patients with congestive heart failure indicated a trend towards lower mortality rates among those receiving PTX compared to placebo. Although not statistically significant, this finding suggests potential benefits in long-term outcomes .
- Case Study on Dermatological Applications : Research has shown that PTX can be effective in treating conditions like scleroderma and chronic ulcers due to its anti-inflammatory properties and ability to enhance microcirculation .
Research Findings
Recent studies have highlighted the importance of PTX's metabolites in mediating its biological effects. For instance, metabolites like M5 have shown significant inhibitory effects on superoxide production at clinically relevant concentrations, suggesting that these metabolites may play a crucial role in the drug's anti-inflammatory actions .
特性
IUPAC Name |
3,7-dimethyl-1-(5-oxohexyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFEZZEUUWMEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023437 | |
Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.17e+00 g/L | |
Record name | Pentoxifylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Patients with peripheral arterial disease (PAD) may suffer from intermittent claudication, exertional leg pain that resolves upon rest, which is underscored by a complex etiology including vascular dysfunction (reduced limb perfusion, angiogenesis, and microcirculatory flow), systemic inflammation, and skeletal muscle dysfunction. Pentoxifylline (PTX), (3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione) or 1-(5-oxohexyl)-3,7-dimethylxanthine, is a methyl-xanthine derivative that acts to lower blood viscosity by increasing erythrocyte flexibility, reducing plasma fibrinogen, inhibiting neutrophil activation, and suppressing erythrocyte/platelet aggregation; it also has antioxidant and anti-inflammatory effects. Although the precise mechanism of action has yet to be elucidated, numerous studies have suggested several effects of PTX. The classical interpretation of PTX's broad effects is due to its ability to act, _in vitro_, as a non-specific cyclic-3',5'-phosphodiesterase (PDE) inhibitor at millimolar concentrations; specifically, it has been proposed that inhibition of PDE type III and IV isozymes leads to elevated cyclic adenosine monophosphate (cAMP) levels, which mediate diverse downstream effects. This view has been challenged, specifically by observing those plasma concentrations of PTX in routine clinical use are typically only around 1μM, far lower than those used to inhibit PDEs _in vitro_. Instead, several studies have suggested that PTX can modulate adenosine receptor function, specifically the Gα-coupled A2A receptor (A2AR). Whether PTX acts directly as an A2AR agonist is unclear, although it can clearly increase the response of A2AR to adenosine. A2AR activation activates adenylyl cyclase, which increases intracellular cAMP levels; this observation may explain PTX's ability to increase intracellular cAMP in a PDE-independent fashion. Elevated cAMP levels have numerous downstream effects. cAMP-mediated activation of protein kinase A (PKA) suppresses nuclear translocation of NF-κB, which suppresses transcription of pro-inflammatory cytokines such as tumour necrosis factor (TNF-α), interleukin-1 (IL-1), and IL-6 as well as TNF-induced molecules such as adhesion molecules (ICAM1 and VCAM1) and the C-reactive protein (CRP). PTX has also been shown to prevent the downstream phosphorylation of p38 MAPK and ERK, which are responsible for assembling the NADPH oxidase involved in the neutrophil oxidative burst. This effect is due to a PKA-independent decrease in Akt phosphorylation and a PKA-dependent decrease in phosphorylation of p38 MAPK and ERK. This transcriptional regulation at least partially explains the anti-inflammatory and anti-oxidative properties of PTX. Also, activated PKA can activate the cAMP response element-binding protein (CREB), which itself blocks SMAD-driven gene transcription, effectively disrupting transforming growth factor (TGF-β1) signalling. This results in lower levels of fibrinogenic molecules such as collagens, fibronectin, connective tissue growth factor, and alpha-smooth muscle actin. Hence, disruption of TGF-β1 signalling may explain the anti-fibrotic effects of PTX, including at least some of the decrease in blood viscosity. The picture is complicated by the observation that PTX metabolites M1, M4, and M5 have been shown to inhibit C5 Des Arg- and formyl-methionylleucylphenylalanine-induced superoxide production in neutrophils and M1 and M5 significantly contribute to PTX's observed hemorheological effects. Overall, PTX administration is associated with decreased pro-inflammatory molecules, an increase in anti-inflammatory molecules such as IL-10, and decreased production of fibrinogenic and cellular adhesion molecules., EHT 0202 was discovered to play a role in protecting neurons in pharmacological models of neuronal cell death. ExonHit identified RNA isoforms produced by alterations of splicing specifically taking place in neurodegenerative disease models. These isoforms were identified using DATAS(TM), ExonHit's proprietary gene profiling technology. DATAS(TM), stands for Differential Analysis of Transcripts with Alternative Splicing. | |
Record name | Pentoxifylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EHT 0202 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6493-05-6 | |
Record name | Pentoxifylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6493-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentoxifylline [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentoxifylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pentoxifylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Dihydro-3,7-dimethyl-1-(5-oxohexyl)-1H-Purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentoxifylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTOXIFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD6QCT3TSU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105 °C | |
Record name | Pentoxifylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentoxifylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014944 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of pentoxifylline?
A1: Pentoxifylline is a non-specific phosphodiesterase inhibitor []. It primarily acts by inhibiting phosphodiesterase, an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to a cascade of downstream effects, including the inhibition of inflammatory cytokine production and enhancement of erythrocyte deformability.
Q2: How does pentoxifylline impact inflammatory processes?
A2: Pentoxifylline exhibits anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α) [, , , , , ], interleukin-1β (IL-1β) [], and other pro-inflammatory cytokines [, ]. These cytokines are key mediators of inflammation, and their inhibition contributes to pentoxifylline's therapeutic effects in conditions characterized by excessive inflammation.
Q3: What is the role of pentoxifylline in modulating leukocyte function?
A3: Pentoxifylline influences leukocyte function by decreasing their adherence to endothelial cells [, , ] and reducing the release of superoxide and lysozyme []. It also increases chemotaxis [], enhancing the directed migration of leukocytes to sites of inflammation. These actions contribute to its beneficial effects in conditions involving leukocyte-mediated tissue damage.
Q4: What is the molecular formula and weight of pentoxifylline?
A4: The molecular formula of pentoxifylline is C13H18N4O3, and its molecular weight is 278.3 g/mol.
Q5: Are there any specific considerations for the formulation and storage of pentoxifylline?
A5: While the provided research does not delve deep into specific material compatibility and stability issues, it does highlight the importance of proper formulation and storage to maintain the drug's efficacy []. Further research is needed to fully understand these aspects.
Q6: How is pentoxifylline absorbed and metabolized in the body?
A6: Pentoxifylline is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver [, ]. Its primary metabolite, 5-hydroxyhexyl metabolite, also possesses pharmacological activity [].
Q7: What is the elimination half-life of pentoxifylline?
A7: The elimination half-life of pentoxifylline is relatively short, ranging from 1 to 1.6 hours after intravenous administration []. The drug is rapidly metabolized and excreted, primarily in the urine.
Q8: What preclinical models have been used to investigate the effects of pentoxifylline?
A8: Researchers have employed a variety of animal models to study pentoxifylline's effects. These include models of septic shock [, , ], acute lung injury [], acute pancreatitis [, ], necrotizing enterocolitis [], and chronic pancreatitis []. These models provide valuable insights into the drug's potential therapeutic applications.
Q9: What clinical trials have been conducted using pentoxifylline?
A9: Pentoxifylline has been evaluated in clinical trials for conditions such as severe alcoholic hepatitis [, ], idiopathic dilated cardiomyopathy [], intermittent claudication [], and chronic kidney disease [].
Q10: Are there any emerging drug delivery systems for pentoxifylline?
A10: Research has explored the use of microparticles to enhance the delivery and therapeutic efficacy of pentoxifylline []. These delivery systems aim to improve the drug's bioavailability, target it to specific tissues, and potentially reduce side effects.
Q11: What analytical techniques are commonly employed in pentoxifylline research?
A11: Researchers utilize a range of analytical methods to study pentoxifylline, including high-performance liquid chromatography (HPLC) for quantifying the drug and its metabolites [], ELISA for measuring cytokine levels [, ], and histological techniques for assessing tissue damage [, ]. These methods provide crucial data for understanding the drug's pharmacokinetics, pharmacodynamics, and therapeutic effects.
Q12: What is known about the environmental fate of pentoxifylline?
A12: Research has investigated the photochemical degradation of pentoxifylline in surface waters []. Understanding the environmental persistence and degradation pathways of pharmaceuticals is crucial for assessing their potential impact on aquatic ecosystems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。